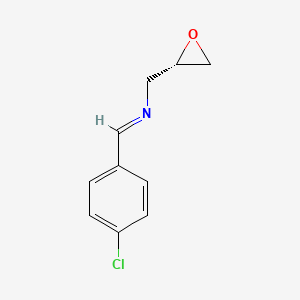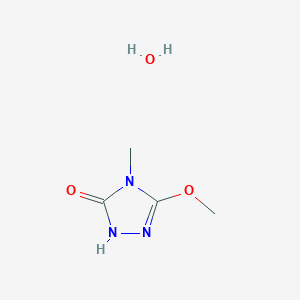![molecular formula C36H35Cl5N2O7 B15294358 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[128003,1205,10016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate is a complex organic compound characterized by its highly chlorinated structure and the presence of a unique pentacyclic system
准备方法
The synthesis of 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate involves multiple steps, including the chlorination of precursor compounds and the formation of the pentacyclic system. The reaction conditions typically require the use of strong chlorinating agents and controlled temperatures to ensure the selective chlorination of the desired positions on the molecule. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the final product.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple chlorine atoms makes it susceptible to oxidation reactions, often resulting in the formation of chlorinated by-products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, producing less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but generally include various chlorinated and dechlorinated derivatives.
科学研究应用
2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets through its chlorinated and pentacyclic structure. The chlorine atoms can form strong interactions with electron-rich sites on target molecules, while the pentacyclic system provides a rigid framework that can influence the overall binding affinity and specificity. The pathways involved in its action are often related to its ability to modulate enzyme activity and disrupt cellular processes.
相似化合物的比较
Similar compounds include other highly chlorinated organic molecules and pentacyclic systems. Some examples are:
Pentachloropyridine: Another highly chlorinated compound with broad applications in organic synthesis.
Tetrachlorobenzene: Known for its use in the production of herbicides and other industrial chemicals.
DCPA (Dimethyl tetrachloroterephthalate): Used as a pre-emergent herbicide.
Compared to these compounds, 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate is unique due to its combination of a highly chlorinated structure and a complex pentacyclic system, which imparts distinct chemical and biological properties.
属性
分子式 |
C36H35Cl5N2O7 |
|---|---|
分子量 |
784.9 g/mol |
IUPAC 名称 |
2,3,4,5-tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate |
InChI |
InChI=1S/C36H34Cl4N2O3.ClHO4/c1-9-41-23-13-25-21(11-19(23)17(3)15-35(41,5)6)27(28-29(34(43)44)31(38)33(40)32(39)30(28)37)22-12-20-18(4)16-36(7,8)42(10-2)24(20)14-26(22)45-25;2-1(3,4)5/h11-16H,9-10H2,1-8H3;(H,2,3,4,5) |
InChI 键 |
HXBOQKAMLTUSQF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C(=C(C(=C6Cl)Cl)Cl)Cl)C(=O)O.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


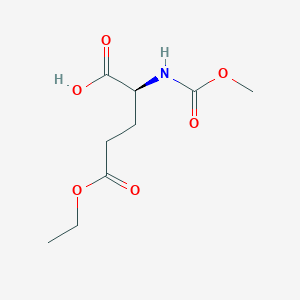
![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
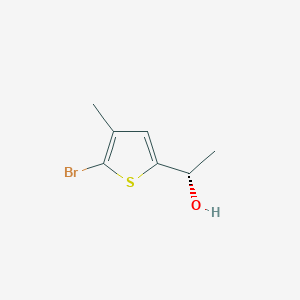
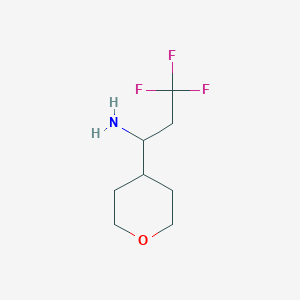
![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
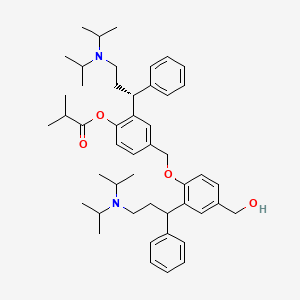
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
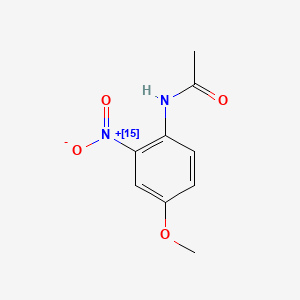
![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)
![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)


